N,N,N',N'-tetramethyl-o-phenylenediamine chemical characteristics
N,N,N',N'-tetramethyl-o-phenylenediamine chemical characteristics
An In-depth Technical Guide to the Chemical Characteristics of N,N,N',N'-Tetramethyl-o-phenylenediamine
Authored by a Senior Application Scientist
Abstract
N,N,N',N'-Tetramethyl-o-phenylenediamine (TMPD), the ortho-isomer of the more widely known N,N,N',N'-tetramethyl-p-phenylenediamine, is an aromatic amine with significant utility in synthetic chemistry and materials science. Its electron-rich nature, conferred by two dimethylamino groups positioned ortho to each other on a benzene ring, makes it a potent reducing agent and an interesting subject for electrochemical studies. This guide provides a comprehensive overview of its core chemical characteristics, reactivity, spectroscopic profile, and handling protocols, designed for researchers and professionals in chemistry and drug development. While much of the foundational research into stable radical cations (e.g., Wurster's Blue) has focused on the para-isomer, the principles of electron transfer and reactivity are largely translatable to the ortho-congener, which possesses its own unique steric and electronic properties.
Core Physicochemical Properties
N,N,N',N'-Tetramethyl-o-phenylenediamine is a solid at room temperature. Its physical properties are dictated by its molecular structure, featuring a compact arrangement of functional groups that influences its melting point, boiling point, and solubility.
| Property | Value | Source(s) |
| CAS Number | 704-01-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1][3] |
| Appearance | Data not available; expected to be a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | 96-97 °C at 14 mmHg | [3] |
| Topological Polar Surface Area | 6.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Redox Chemistry and Radical Cation Formation
The defining characteristic of tetramethyl-phenylenediamines is their ability to undergo facile, sequential one-electron oxidations. This process is central to their function as redox indicators, electron transfer agents, and catalysts in radical reactions.[4]
The oxidation of TMPD proceeds in two distinct steps:
-
First Oxidation: The neutral molecule loses one electron to form a relatively stable radical cation. This species is often intensely colored. For the analogous para-isomer, this radical cation is famously known as Wurster's Blue.[5][6]
-
Second Oxidation: The radical cation can be further oxidized, losing a second electron to form a dication. This dication is generally less stable, particularly in aqueous solutions.[7][8]
The stability of the intermediate radical cation is a key feature, attributed to the delocalization of the unpaired electron across the π-system of the benzene ring and the nitrogen atoms of the dimethylamino groups.[9]
Caption: Sequential one-electron oxidation of TMPD.
The redox potential for these electron transfers is a critical parameter. For the para-isomer, the midpoint potential for the first electron transfer is approximately +0.276 V versus the Standard Hydrogen Electrode (SHE), making it a mild reducing agent.[5] While specific values for the ortho-isomer require empirical determination, they are expected to be in a similar range, influenced by the steric interaction between the adjacent dimethylamino groups.
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of N,N,N',N'-tetramethyl-o-phenylenediamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the ortho-substitution pattern, the aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern corresponding to the four adjacent protons on the benzene ring. The twelve protons of the four methyl groups will appear as one or more singlets in the aliphatic region (typically 2.5-3.5 ppm), depending on their magnetic equivalence and rotational dynamics.
-
¹³C NMR : The carbon NMR spectrum will show signals for the aromatic carbons and a distinct signal for the methyl carbons. The chemical shifts provide information about the electronic environment of each carbon atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching vibrations for the aromatic ring and methyl groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. An IR spectrum for the neat compound shows notable peaks related to these functional groups.[3]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, N,N,N',N'-tetramethyl-o-phenylenediamine will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (164.25 g/mol ).[1][9] Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
General Synthesis Route
N,N,N',N'-tetramethyl-o-phenylenediamine can be synthesized via the exhaustive methylation of o-phenylenediamine. A common laboratory-scale procedure involves using a strong methylating agent, such as dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.[10]
Causality of Experimental Choices:
-
Methylating Agent : Dimethyl sulfate is a powerful and efficient methylating agent for amines.
-
Base : A base like sodium bicarbonate is used to neutralize the sulfuric acid byproduct, driving the reaction to completion.[10]
-
Temperature Control : The reaction is often exothermic and requires cooling to prevent side reactions and decomposition of the reagents.[10]
Chemical Reactivity
-
Basicity : As an amine, TMPD is basic and reacts with acids in exothermic reactions to form salts.[11]
-
Oxidation : It is sensitive to air and heat, which can cause oxidation.[11] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][11]
-
Incompatibilities : It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[11]
Applications in Research and Development
While the para-isomer is more commonly cited, the fundamental properties of N,N,N',N'-tetramethyl-o-phenylenediamine make it suitable for several applications:
-
Redox Mediator in Electrochemistry : Its ability to undergo reversible oxidation makes it a candidate for use as an electron shuttle in electrochemical sensors and assays.[12][13]
-
Catalyst in Organic Synthesis : It can act as a catalyst in reactions involving electron transfer or radical mechanisms, potentially improving reaction yields and rates.[4]
-
Precursor for Materials Science : It can serve as a building block for the synthesis of polymers and other complex organic molecules where its specific stereochemistry is desired.[13]
Experimental Protocols
General Handling and Solution Preparation
Trustworthiness: This protocol incorporates standard safety and handling procedures for air-sensitive and potentially toxic aromatic amines to ensure user safety and sample integrity.
-
Engineering Controls : Handle N,N,N',N'-tetramethyl-o-phenylenediamine in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Dispensing : As the compound may be sensitive to air, for applications requiring high purity, it is advisable to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solution Preparation :
-
To prepare a stock solution, accurately weigh the desired amount of the solid in the fume hood.
-
Add the solvent of choice (e.g., acetonitrile, dichloromethane). Note that solubility in water is low.[11]
-
If necessary, use sonication to aid dissolution.
-
Store the solution in a tightly sealed container, protected from light, to prevent degradation.
-
Workflow for Cyclic Voltammetry (CV) Analysis
Expertise & Experience: This workflow outlines the key steps for electrochemical characterization. The choice of a non-aqueous solvent is critical, as the dication species is known to be unstable in aqueous media.[8] The supporting electrolyte is essential to minimize solution resistance and ensure ion mobility.
Caption: Workflow for analyzing TMPD using cyclic voltammetry.
Safety and Handling
N,N,N',N'-tetramethyl-o-phenylenediamine is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards : It is reported to be a poison by the intravenous route.[1] When heated, it can emit toxic fumes of nitrogen oxides.[1] The dihydrochloride salt of the para-isomer is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15] Similar hazards should be assumed for the ortho-isomer.
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[16]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
-
Spill Management : In case of a spill, avoid dust formation. Remove all ignition sources. Evacuate the area. Wear appropriate PPE. Prevent the chemical from entering drains.[16]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Protect from light.[17]
References
-
PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information.
-
NOAA. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.
-
Chem-Impex. N,N,N',N'Tetramethyl-p-phenylenediamine.
-
Chem-Impex. N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride.
-
PubMed. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. National Library of Medicine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry.
-
Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE.
-
Guidechem. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE 704-01-8 wiki.
-
Wikipedia. Tetramethylphenylenediamine.
-
ChemicalBook. TETRAMETHYL-O-PHENYLENEDIAMINE - Safety Data Sheet.
-
Loba Chemie. N,N,N,'N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE - Safety Data Sheet.
-
RSC Publishing. N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting.
-
ChemicalBook. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8.
-
Carl ROTH. Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
-
Oxford Academic. Magnetic Study of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue) Iodide Cation Radical.
-
ACS Publications. Pancake-Bonded Dimers of Semiquinone Radical Cations of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue).
-
ResearchGate. N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting.
-
Wikipedia. Radical cation.
-
SpectraBase. N,N,N',N'-tetramethyl-o-phenylenediamine - Optional[FTIR] - Spectrum.
-
Biosynth. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
Sources
- 1. Page loading... [guidechem.com]
- 2. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Radical cation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. lobachemie.com [lobachemie.com]
- 15. carlroth.com [carlroth.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. biosynth.com [biosynth.com]
